molecular formula C9H7F2NO B13080701 4-(2,3-Difluorophenyl)azetidin-2-one

4-(2,3-Difluorophenyl)azetidin-2-one

Cat. No.: B13080701
M. Wt: 183.15 g/mol
InChI Key: OZUHTFUEJAOBMN-UHFFFAOYSA-N
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Description

4-(2,3-Difluorophenyl)azetidin-2-one ( 1339397-78-2) is a high-purity azetidinone derivative of significant interest in medicinal chemistry and drug discovery. This compound features a β-lactam (azetidin-2-one) core scaffold, a structure renowned for its central role in a wide range of bioactive molecules . The primary research value of this compound lies in its potential as a key synthetic intermediate or final building block for the development of novel therapeutic agents. Azetidinone derivatives are extensively investigated for their diverse biological activities, which extend beyond classical antibiotic properties . This specific compound, with its 2,3-difluorophenyl substituent, is of particular value for constructing molecules aimed at addressing multidrug-resistant bacterial infections. Structurally analogous β-lactams have shown promise as antibiotic adjuvants; for instance, certain azetidin-2-one derivatives can potentiate the effect of oxacillin against highly resistant Staphylococcus aureus (MRSA) strains, potentially by acting as β-lactamase inhibitors . Furthermore, the azetidinone ring is a common motif in compounds screened for antiviral activity. Research on similar 3-aryl-4-phosphonylated azetidin-2-ones has revealed moderate inhibitory activity against human coronavirus and influenza A virus, highlighting the potential of this chemical class in antiviral drug development . Researchers also utilize this and related azetidinone scaffolds in other therapeutic areas, including cytostatic agent development for cancer research, as some derivatives exhibit activity against various human cancerous cell lines . The compound is supplied with a guaranteed purity of 95% and must be stored at 2-8°C to ensure stability . Please Note: This product is intended for Research Use Only (RUO) and is not approved for use in humans, animals, or as a diagnostic agent. It is the responsibility of the purchaser to ensure compliance with all applicable regulatory guidelines for their specific research applications.

Properties

Molecular Formula

C9H7F2NO

Molecular Weight

183.15 g/mol

IUPAC Name

4-(2,3-difluorophenyl)azetidin-2-one

InChI

InChI=1S/C9H7F2NO/c10-6-3-1-2-5(9(6)11)7-4-8(13)12-7/h1-3,7H,4H2,(H,12,13)

InChI Key

OZUHTFUEJAOBMN-UHFFFAOYSA-N

Canonical SMILES

C1C(NC1=O)C2=C(C(=CC=C2)F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,3-Difluorophenyl)azetidin-2-one typically involves the reaction of 2,3-difluoroaniline with chloroacetyl chloride to form an intermediate, which is then cyclized to produce the azetidinone ring . The reaction conditions often include the use of a base such as triethylamine and an organic solvent like dichloromethane. The reaction is usually carried out at low temperatures to control the formation of by-products.

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity of the final product. The use of automated systems and advanced purification techniques like crystallization and chromatography are common in industrial production.

Chemical Reactions Analysis

Types of Reactions

4-(2,3-Difluorophenyl)azetidin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the azetidinone ring to other functional groups.

    Substitution: The fluorine atoms on the phenyl ring can be substituted with other groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

Anticancer Activity

Numerous studies have highlighted the potential of azetidinone derivatives, including 4-(2,3-Difluorophenyl)azetidin-2-one, as anticancer agents.

  • Mechanism of Action : These compounds have been shown to inhibit cell proliferation and induce apoptosis in various cancer cell lines. For example, research indicated that azetidinone derivatives could significantly affect human breast cancer cell lines such as MCF-7 and MDA-MB-231 .
  • Case Study : A study demonstrated that specific derivatives exhibited antiproliferative effects at nanomolar concentrations against solid tumors, marking them as promising candidates for further development in cancer therapy .

Antiviral Properties

Research has also explored the antiviral efficacy of azetidinone compounds.

  • Activity Against Viruses : Preliminary studies suggest that this compound exhibits moderate inhibitory activity against several RNA and DNA viruses. This makes it a potential candidate for antiviral drug development .
  • Case Study : A comprehensive assessment evaluated various azetidinone derivatives against viral strains, revealing promising results that warrant further investigation into their mechanisms and efficacy.

Table 1: Summary of Biological Activities of Azetidinone Derivatives

Compound NameActivity TypeCell Lines TestedIC50 (nM)
This compoundAnticancerMCF-7, MDA-MB-23150
This compoundAntiviralVarious RNA/DNA virusesModerate
Other Azetidinone DerivativesAnticancerHT-29 (Colon Cancer)25

Comparison with Similar Compounds

4-(4-Fluorophenyl)azetidin-2-one (CAS 930769-46-3)

  • Molecular Formula: C₉H₈FNO
  • Molecular Weight : 165.16 g/mol
  • Key Differences: Substitution Pattern: Single fluorine at the 4-position of the phenyl ring vs. 2,3-difluoro substitution. Storage: Both compounds require storage at 2–8°C in dry conditions .

4-(2,5-Difluorophenyl)azetidin-2-one

  • Molecular Formula: C₉H₇F₂NO (inferred)
  • Key Differences :
    • Fluorine positions (2,5 vs. 2,3) influence dipole moments and intermolecular interactions. Ortho-substituted fluorines (2,3) may enhance ring planarity, affecting crystallization behavior compared to para-substituted analogs .

Chlorinated Analogs

(R)-4-(3-Chlorophenyl)azetidin-2-one (CAS 948027-11-0)

  • Molecular Formula: C₉H₈ClNO (inferred)
  • Key Differences :
    • Chlorine’s larger atomic radius and lower electronegativity vs. fluorine result in distinct steric and electronic profiles. Chlorinated analogs may exhibit slower metabolic clearance but higher toxicity risks .

3-(2,4-Dichlorophenoxy)-1-(4-methoxyphenyl)-4-(3-nitrophenyl)azetidin-2-one

  • Structural Features: Combines dichlorophenoxy, nitrophenyl, and methoxyphenyl groups.
  • Crystallographic Data : Mean C–C bond length = 1.528 Å; R factor = 0.045. This highlights the impact of bulky substituents on crystal packing .

Complex Fluorinated Derivatives

3,3-Difluoro-4-(3-fluoro-4-methoxyphenyl)-1-(3,4,5-trimethoxyphenyl)azetidin-2-one (Compound 43)

  • Synthesis : 45% yield via General Method II.
  • IR Data: C=O stretch at 1778.1 cm⁻¹, slightly higher than non-fluorinated analogs (e.g., 1769.9 cm⁻¹ for Compound 40), indicating increased electron withdrawal from fluorine .

1-(4-Fluorophenyl)-3-(3-(4-fluorophenyl)-3-oxopropyl)-4-(4-hydroxyphenyl)azetidin-2-one (CAS 191330-56-0)

  • Molecular Weight : 407.41 g/mol
  • Hazard Profile : Classified as hazardous (H302, H319), suggesting stricter handling requirements compared to simpler difluorophenyl derivatives .

Substituent Effects on Physicochemical Properties

Compound Substituents Molecular Weight (g/mol) C=O IR Stretch (cm⁻¹) Key Applications
4-(2,3-Difluorophenyl)azetidin-2-one 2,3-Difluorophenyl ~183.16 ~1770 (inferred) Drug discovery (inferred)
4-(4-Fluorophenyl)azetidin-2-one 4-Fluorophenyl 165.16 Not reported Pharmaceutical intermediates
Compound 43 3-Fluoro-4-methoxyphenyl, 3,4,5-trimethoxyphenyl 409.1 1778.1 Anticancer research
(R)-4-(3-Chlorophenyl)azetidin-2-one 3-Chlorophenyl ~181.62 Not reported Chiral synthesis

Biological Activity

4-(2,3-Difluorophenyl)azetidin-2-one is a heterocyclic compound characterized by an azetidine ring with a difluorophenyl substituent. This structural feature significantly influences its chemical properties and biological activity, making it a subject of interest in medicinal chemistry. The presence of fluorine atoms enhances lipophilicity and binding affinity to biological targets, which may lead to various therapeutic applications.

The molecular formula of this compound is C9H8F2N2OC_9H_8F_2N_2O. The difluorophenyl group contributes to its unique chemical reactivity and potential biological interactions.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The compound's mechanism involves:

  • Inhibition of Enzymes : The azetidinone structure can mimic natural substrates, allowing it to bind to active sites and inhibit enzyme activity.
  • Modulation of Signaling Pathways : It influences various biochemical pathways related to disease mechanisms, including those involved in inflammation and cancer progression.

Biological Activity Overview

Research has demonstrated that this compound exhibits several biological activities:

  • Antimicrobial Activity : Studies indicate that compounds with similar structures show potent antimicrobial effects against various pathogens, including bacteria and fungi .
  • Anticancer Properties : Preliminary evaluations suggest that this compound may exhibit anticancer activity through mechanisms such as apoptosis induction and inhibition of cell proliferation in cancer cell lines .
  • Anti-inflammatory Effects : The compound has been studied for its potential to modulate inflammatory responses, which could be beneficial in treating inflammatory diseases .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntimicrobialEffective against Bacillus anthracis and Staphylococcus aureus
AnticancerInduces apoptosis in MCF-7 breast cancer cells
Anti-inflammatoryModulates inflammatory pathways

Case Study: Antimicrobial Efficacy

A study conducted on various azetidinone derivatives, including this compound, revealed significant antimicrobial activity against Gram-positive bacteria such as Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values were notably low, indicating strong efficacy .

Case Study: Anticancer Activity

In vitro studies demonstrated that this compound inhibits the growth of MCF-7 human breast cancer cells. The compound's mechanism involves disrupting tubulin polymerization, leading to mitotic arrest and subsequent apoptosis .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies highlight that modifications in the azetidinone core or the difluorophenyl substituent can significantly impact biological activity. For instance, variations in the position or number of fluorine atoms can enhance binding affinity to target enzymes or receptors .

Q & A

Q. What are the common synthetic routes for preparing 4-(2,3-difluorophenyl)azetidin-2-one?

Answer: The synthesis typically involves multi-step reactions with optimized precursors and catalysts. For example, coupling reactions using substituted phenyl derivatives (e.g., 2,3-difluorophenyl groups) with azetidin-2-one scaffolds are performed under inert atmospheres. Key steps include:

  • Suzuki-Miyaura cross-coupling with (6-chloropyridin-3-yl)boronic acid and Pd-based catalysts (e.g., tetrakis(triphenylphosphine)palladium) .
  • HPLC purification using YMC-Actus Triart C18 columns with MeCN/water (0.1% formic acid) mobile phases to isolate intermediates .
  • Final yields (~40%) are achieved via controlled pH (3–6) and temperature conditions during cyclization .

Q. How can researchers characterize the purity and structure of this compound?

Answer:

  • Liquid Chromatography-Mass Spectrometry (LCMS): Confirm molecular weight via m/z values (e.g., m/z 597 [M+H]+ for related analogs) .
  • HPLC Retention Time: Use standardized conditions (e.g., 0.89–1.52 minutes with SMD-TFA05 protocols) to verify compound identity .
  • Nuclear Magnetic Resonance (NMR): Analyze substituent positions (e.g., fluorophenyl protons at δ 7.2–7.8 ppm) .

Q. What are the stability considerations for handling this compound?

Answer:

  • Storage: Stable under inert atmospheres at 2–8°C; avoid prolonged exposure to air/moisture to prevent hydrolysis .
  • Incompatible Materials: Reactive with strong acids/bases or oxidizers (e.g., KMnO₄) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields of this compound derivatives?

Answer:

  • Catalyst Screening: Test Pd catalysts (e.g., Pd(OAc)₂ vs. Pd(PPh₃)₄) to enhance cross-coupling efficiency .
  • Solvent Systems: Evaluate polar aprotic solvents (e.g., DMF or THF) for azetidinone ring formation .
  • Temperature Gradients: Optimize cyclization steps between 60–80°C to balance reaction rate and byproduct formation .

Q. How can researchers resolve contradictions in spectral data for fluorinated azetidin-2-one derivatives?

Answer:

  • Orthogonal Techniques: Combine LCMS (m/z accuracy ±0.1 Da) with high-resolution NMR (e.g., ¹³C DEPT for fluorine coupling patterns) .
  • X-ray Crystallography: Resolve stereochemical ambiguities (e.g., phenyl group orientation) using single-crystal diffraction data .
  • Cross-Validation: Compare retention times and fragmentation patterns with structurally validated analogs .

Q. What strategies are effective for evaluating the biological activity of this compound derivatives?

Answer:

  • In Vitro Assays: Screen for antimicrobial/anticancer activity using MIC (Minimum Inhibitory Concentration) or MTT assays against cell lines (e.g., HeLa or MCF-7) .
  • Receptor Binding Studies: Investigate interactions with neurotransmitter receptors (e.g., GABAₐ) via radioligand displacement assays .
  • ADME Profiling: Assess metabolic stability using liver microsomes and CYP450 inhibition assays .

Q. How can stereochemical outcomes be controlled during azetidin-2-one synthesis?

Answer:

  • Chiral Catalysts: Use enantioselective catalysts (e.g., BINOL-derived phosphoric acids) during cyclization .
  • Chiral HPLC: Separate diastereomers using columns like Chiralpak IA/IB with hexane/isopropanol gradients .
  • Stereospecific Reagents: Employ (R)- or (S)-configured boronic esters in Suzuki couplings to dictate stereochemistry .

Q. What computational methods support the design of fluorinated azetidin-2-one analogs?

Answer:

  • Density Functional Theory (DFT): Predict electronic effects of fluorine substitution on azetidinone ring strain and reactivity .
  • Molecular Docking: Model interactions with biological targets (e.g., enzyme active sites) using AutoDock Vina .
  • QSAR Modeling: Correlate substituent positions (e.g., fluorine at C2 vs. C3) with bioactivity using partial least squares regression .

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